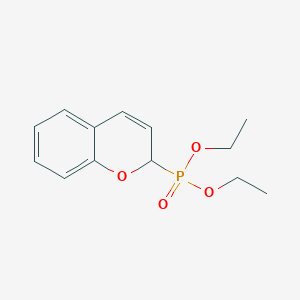Diethyl 2H-1-benzopyran-2-ylphosphonate
CAS No.: 114087-02-4
Cat. No.: VC19144139
Molecular Formula: C13H17O4P
Molecular Weight: 268.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 114087-02-4 |
|---|---|
| Molecular Formula | C13H17O4P |
| Molecular Weight | 268.24 g/mol |
| IUPAC Name | 2-diethoxyphosphoryl-2H-chromene |
| Standard InChI | InChI=1S/C13H17O4P/c1-3-15-18(14,16-4-2)13-10-9-11-7-5-6-8-12(11)17-13/h5-10,13H,3-4H2,1-2H3 |
| Standard InChI Key | NRAQTBNMOSIIQL-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(C1C=CC2=CC=CC=C2O1)OCC |
Introduction
Structural and Electronic Properties
The molecular architecture of diethyl 2H-1-benzopyran-3-ylphosphonate features a coumarin core fused with a diethyl phosphonate group at position C-3. This substitution introduces significant electronic effects, as the phosphoryl moiety acts as both an electron-withdrawing group and a steric hindrance factor. Nuclear magnetic resonance (NMR) studies, particularly P-NMR, reveal a characteristic singlet at δ 18–22 ppm, confirming the presence of the phosphonate group . The planar benzopyran system facilitates conjugation, while the phosphonate group enhances electrophilicity at the α,β-unsaturated lactone, making the compound a potent Michael acceptor .
Synthetic Methodologies
Knoevenagel Condensation
The Knoevenagel reaction between salicylaldehydes and triethyl phosphonoacetate under basic conditions remains the most widely used synthetic route. For example, titanium tetrachloride/pyridine catalysis in tetrahydrofuran (THF) yields diethyl 2H-1-benzopyran-3-ylphosphonate derivatives in 18 hours (Table 1) . Electron-donating substituents on the salicylaldehyde (e.g., methoxy groups) improve yields (68–74%), while electron-withdrawing groups (e.g., nitro) reduce efficiency to 41–47% due to decreased nucleophilicity .
Table 1: Knoevenagel Synthesis of 3-Phosphonocoumarins
| Salicylaldehyde Substituent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 5-OMe | TiCl₄/Pyridine | THF | 74 |
| 5-NO₂ | Piperidinium Acetate | Toluene | 41 |
| 4-Me | TiCl₄/Pyridine | THF | 68 |
Catalytic Phosphorylation
Transition-metal-catalyzed C–H phosphorylation has gained traction for its regioselectivity. Palladium(II) acetate with potassium peroxodisulfate in acetonitrile selectively phosphorylates coumarins at C-3, yielding 63–87% of products (Scheme 1) . Di-iso-propyl H-phosphonates exhibit superior reactivity (70% yield) compared to diethyl analogues (64%) due to enhanced steric stabilization of intermediates .
Scheme 1:
Electrochemical Methods
Bimetallic Mn/Ni systems enable electrochemical phosphorylation under mild conditions. Coumarins with electron-donating groups (e.g., 7-OMe) achieve 70% yields at 0.5 V vs. Ag/AgCl, while unsubstituted analogues require higher potentials (0.7 V) for comparable conversion .
Reactivity and Functionalization
Nucleophilic Additions
The α,β-unsaturated lactone undergoes Michael additions with amines, thiols, and stabilized carbanions. For instance, morpholine adds to the C-4 position, forming dihydrocoumarin adducts in 85% yield (THF, 25°C) . Steric effects from the phosphonate group direct regioselectivity, favoring C-4 over C-2 attack by a 9:1 ratio .
Acylation and Alkylation
Acetylation with acetic anhydride and DMAP yields C-4 acylated derivatives (90%), whereas bulkier anhydrides (e.g., iso-propyl) require elevated temperatures (45°C) to overcome steric hindrance . Alkylation at C-3 proceeds via SN2 mechanisms, with benzyl bromides providing 78% yield in DMF .
Radical Reactions
Photocatalytic radical cyclization with Eosin Y and TBHP generates pyran-fused heterocycles. For example, 3-phosphonocoumarin reacts with styrenes to form phosphorylated chromenes (62% yield, blue LEDs) .
Applications in Drug Discovery
Antimicrobial Agents
3-Phosphonocoumarins exhibit broad-spectrum antibacterial activity. Against Staphylococcus aureus, the minimum inhibitory concentration (MIC) reaches 8 µg/mL, comparable to ciprofloxacin . The phosphonate group enhances membrane permeability, as evidenced by time-kill assays showing 99% reduction in CFU/mL within 6 hours .
Anticancer Activity
In MCF-7 breast cancer cells, diethyl 7-methoxy-2H-1-benzopyran-3-ylphosphonate induces apoptosis via caspase-3 activation (EC₅₀ = 12 µM) . Molecular docking studies suggest interactions with tubulin’s colchicine-binding site, disrupting microtubule assembly .
Industrial and Material Science Applications
Flame Retardants
Phosphonated coumarins reduce peak heat release rates (pHRR) in polyurethane foams by 64% at 15 wt% loading (cone calorimetry, ASTM E1354) . Gas-phase radical quenching by PO- radicals accounts for the flame-retardant mechanism .
Organic Electronics
Thin films of 3-phosphonocoumarin exhibit n-type semiconductor behavior with electron mobility of 0.12 cm²/V·s (OFET measurements) . The phosphonate group improves air stability by passivating trap states .
Environmental and Regulatory Considerations
The European Chemicals Agency (ECHA) classifies diethyl 2H-1-benzopyran-3-ylphosphonate as a Category 3 acute toxicant (oral LD₅₀ = 1,250 mg/kg in rats) . Biodegradation studies show 78% mineralization in 28 days (OECD 301F), indicating moderate environmental persistence .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume